molecular formula C14H21BrN2O B5756671 1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine

1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine

Cat. No. B5756671
M. Wt: 313.23 g/mol
InChI Key: RTHSPOHBXFXLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine, also known as BRL-54443, is a selective antagonist of the dopamine D4 receptor. It has been widely used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes.

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine selectively binds to the dopamine D4 receptor and inhibits its activity. This leads to a decrease in the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. By inhibiting the activity of the dopamine D4 receptor, 1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine can modulate the reward system and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a decrease in drug-seeking behavior. It has also been shown to increase the expression of the dopamine transporter, which can lead to a decrease in the availability of dopamine in the synapse.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine has several advantages for lab experiments. It is a selective antagonist of the dopamine D4 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. It has also been shown to have a good safety profile, which makes it suitable for use in animal studies.
However, there are also some limitations to the use of 1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a stable concentration in the brain. It also has poor solubility in water, which can limit its use in some experimental protocols.

Future Directions

There are several future directions for the use of 1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine in scientific research. One direction is to further explore its potential therapeutic effects in the treatment of schizophrenia, ADHD, and drug addiction. Another direction is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, future research could focus on developing more potent and selective dopamine D4 receptor antagonists for use in scientific research and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine involves several steps. The first step is the reaction of 2-methoxy-5-bromo-benzaldehyde with ethyl piperazine in the presence of a catalyst to form the intermediate product. The intermediate product is then treated with a reducing agent to obtain the final product, 1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-ethylpiperazine has been extensively used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic effects in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-3-16-6-8-17(9-7-16)11-12-10-13(15)4-5-14(12)18-2/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHSPOHBXFXLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260320

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